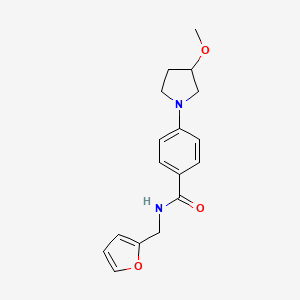

![molecular formula C15H9Cl2NO B2508633 2-[(E)-2-(2,4-二氯苯基)乙烯基]-1,3-苯并恶唑 CAS No. 338415-65-9](/img/structure/B2508633.png)

2-[(E)-2-(2,4-二氯苯基)乙烯基]-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole" is a derivative of benzoxazole, a heterocyclic compound known for its diverse pharmacological activities. Benzoxazole derivatives have been studied for their potential applications in medicine and materials science due to their unique chemical properties and biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves condensation reactions or transformations of related heterocyclic compounds. For instance, the synthesis of various benzoxazole derivatives has been achieved through the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate, yielding compounds that can be further transformed into amides, esters, and peptides . Similarly, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives have been synthesized and converted into other heterocyclic compounds through reactions with ammonia, primary amines, or hydrazine . These methods demonstrate the versatility of benzoxazole chemistry in generating a wide array of functionalized molecules.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, a related compound, 2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole, was found to crystallize in the monoclinic system with the oxazole and toluene rings in an almost planar conformation. The dihedral angle between these rings was determined to be 9.49(6)°, indicating a degree of conjugation between the rings . Such structural information is crucial for understanding the electronic properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including photochromism and solvatochromism, due to their conjugated systems and the presence of functional groups capable of proton transfer. The chromogenic properties of related benzoxazole compounds have been studied, revealing solvatochromism at the keto-enol equilibrium and photochromism with reversible photoconversion between keto and enol forms . These properties are significant for the development of materials with light-responsive characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and substituents. For instance, the chromogenic benzoxazole studied exhibited intense fluorescence with a significant Stokes shift and quantum yields ranging from 0.08 to 0.19. The complexes of this ligand with Zn(II) and Cd(II) showed effective blue fluorescence and resistance to photodegradation . Additionally, the antimycobacterial and photosynthesis-inhibiting activities of a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles were evaluated, with some derivatives showing higher activity against certain mycobacterial strains than the standard drug isoniazid . These findings highlight the potential of benzoxazole derivatives in medicinal chemistry and materials science applications.

科学研究应用

抗分枝杆菌和抑制光合作用的评价

一项研究探索了一系列化合物,包括 2-[(E)-2-取代-乙烯基]-1,3-苯并恶唑的变体,评估了它们对分枝杆菌菌株的有效性以及它们抑制叶绿体中光合电子传输的能力。一些化合物对某些分枝杆菌菌株表现出显着的活性,并影响光合电子传输,表明在抗分枝杆菌治疗和理解光合作用机制方面具有潜在应用 (Imramovský 等人,2014)。

抗癌活性

不同的苯并恶唑衍生物(包括与 2-[(E)-2-(2,4-二氯苯基)乙烯基]-1,3-苯并恶唑在结构上相关的那些)已被合成并测试其抗癌特性。这些化合物在乳腺癌细胞系中显示出显着的细胞毒性,突出了它们作为癌症治疗治疗剂的潜力 (Odame 等人,2021)。

荧光探针传感

苯并恶唑衍生物已应用于开发用于检测 pH 值和金属阳离子的荧光探针。这表明它们在生化和环境传感应用中的效用 (Tanaka 等人,2001)。

抗真菌活性

对苯并恶唑衍生物的研究,包括与 2-[(E)-2-(2,4-二氯苯基)乙烯基]-1,3-苯并恶唑类似的那些,已经显示出抑制真菌生长的功效。这些发现表明在开发新的抗真菌剂方面具有潜在应用 (Zomorodian,2020)。

衍生物的合成和结构分析

研究集中在合成各种苯并恶唑衍生物并分析它们的结构,从而深入了解这些化合物的化学性质和在各个领域的潜在应用,包括材料科学和药物开发 (Sivakumar 等人,2018)。

属性

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZVEMSWPKGIS-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)